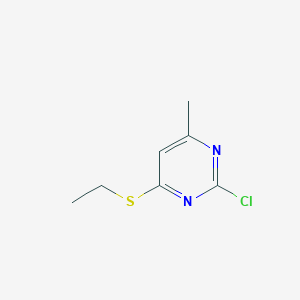

5-氯-7-甲基-1-苯并呋喃-2-碳腈

描述

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 . It is widely used in research .

Synthesis Analysis

The synthesis of benzofuran derivatives, such as 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile, involves several methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of substituted 1-allyl-2-allyloxybenzenes . Additionally, the hydroalkoxylation reaction of ortho-alkynylphenols, catalyzed by indium (III) halides, can afford benzo[b]furans .Molecular Structure Analysis

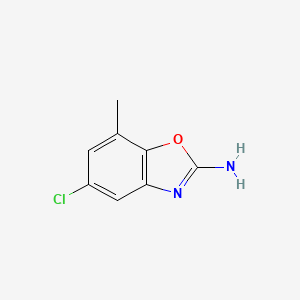

The molecular structure of 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile consists of a benzofuran ring substituted with a chlorine atom at the 5th position and a methyl group at the 7th position .Chemical Reactions Analysis

Benzofuran derivatives, including 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile, can undergo various chemical reactions. For instance, they can participate in oxidative cyclization reactions, cycloisomerization reactions, and reductive cyclization reactions .Physical And Chemical Properties Analysis

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile has a molecular weight of 191.61 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.科学研究应用

Medicinal Chemistry

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile: is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a building block for pharmacologically active molecules. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents, particularly in the realm of anti-inflammatory and anticancer drugs .

Agriculture

In agriculture, this compound could be explored for its role in the synthesis of novel agrochemicals. The benzofuran moiety is present in natural products with bioactive properties, and its chloro and methyl substitutions may confer unique interactions with biological targets, potentially leading to the development of new pesticides or plant growth regulators .

Materials Science

The applications in materials science for 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile include the synthesis of organic semiconductors. Its aromatic structure could be useful in creating conductive polymers or small molecule semiconductors for use in electronic devices .

Environmental Science

Environmental science can benefit from the study of this compound through the creation of sensitive analytical reagents for pollutant detection. The electron-rich benzofuran ring system might interact selectively with environmental contaminants, aiding in their identification and quantification .

Biochemistry

In biochemistry, 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile may serve as a selective inhibitor or activator for certain enzymes. Its structural features could allow it to bind to active sites or allosteric sites, modulating enzyme activity in a way that could be useful for probing biochemical pathways .

Pharmacology

Pharmacologically, this compound’s potential to act as a precursor for drug development is significant. It could be used to synthesize compounds with CNS activity, given the importance of heterocycles in drugs targeting neurological pathways. Additionally, its physicochemical properties might be optimized for better drug absorption and metabolism .

安全和危害

未来方向

属性

IUPAC Name |

5-chloro-7-methyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBIXHNWEKLUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

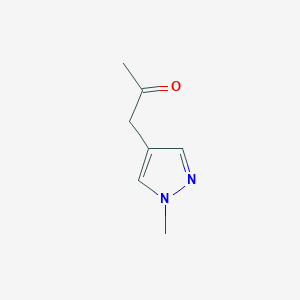

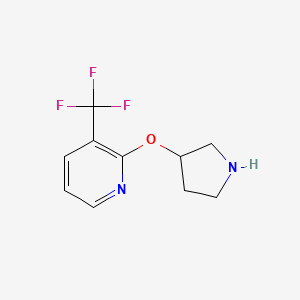

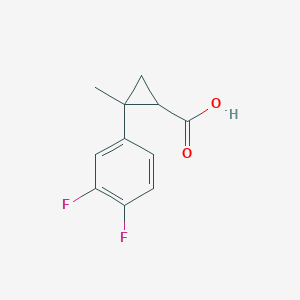

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)

![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)

![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)